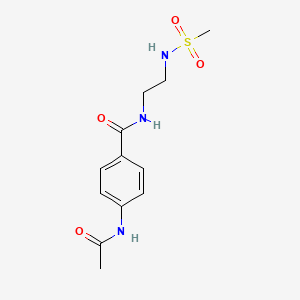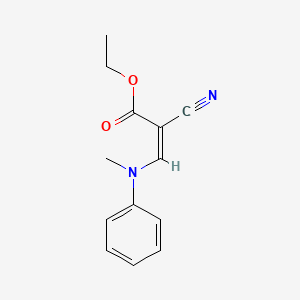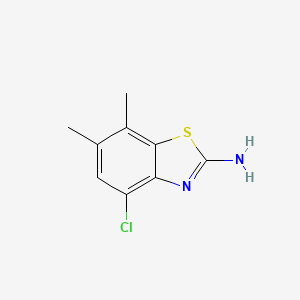![molecular formula C16H12F5NO2 B6574668 3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide CAS No. 1170469-75-6](/img/structure/B6574668.png)
3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target peripheral sensory trigeminal nerves .
Mode of Action
Similar compounds have been found to inhibit the carotenoid biosynthesis process, thereby blocking the photosynthesis process and causing plant death .
Biochemical Pathways
Similar compounds have been found to affect the reaction pathway after the initial bond breakage, leading to the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .
Pharmacokinetics
The density of a similar compound, 3-(trifluoromethyl)benzylamine, is reported to be 1222 g/mL at 25 °C , which may give some insight into its bioavailability.
Result of Action
Similar compounds have been found to decrease the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .
Action Environment
Similar compounds have been used in the preparation of 6-substituted purines , suggesting that the compound’s action may be influenced by the chemical environment in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzamide structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the trifluoromethylphenoxy group, resulting in different chemical properties.
N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide: Lacks the difluoro substitution on the benzamide ring.
Uniqueness
3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
IUPAC Name |
3,4-difluoro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5NO2/c17-13-5-4-10(8-14(13)18)15(23)22-6-7-24-12-3-1-2-11(9-12)16(19,20)21/h1-5,8-9H,6-7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRWHDHCWQYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)C2=CC(=C(C=C2)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6574585.png)

![4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B6574591.png)
![N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopentaneamidobenzamide](/img/structure/B6574604.png)
![N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6574607.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B6574609.png)
![N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B6574615.png)
![2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6574625.png)
![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6574627.png)


![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
